molecular formula C20H20N2O5S2 B2800258 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate CAS No. 1396852-87-1

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate

Cat. No.: B2800258
CAS No.: 1396852-87-1
M. Wt: 432.51
InChI Key: IEHAUIZFFOTVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C20H20N2O5S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O5S2, with a molecular weight of 432.51 g/mol. The compound features a methoxybenzo[d]thiazole moiety and an acetate functional group, contributing to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H20N2O5S2
Molecular Weight432.51 g/mol
IUPAC Name[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfonylphenyl)acetate
CAS Number1396852-87-1

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study reported that derivatives with methylsulfonyl groups demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with growth inhibition rates exceeding 85% in some cases .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of several cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and M21 (skin melanoma). For instance, one study reported an IC50 value for similar compounds ranging from 0.1 to 0.35 µM, indicating potent antiproliferative activity . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression . The selectivity towards COX-2 over COX-1 suggests a favorable therapeutic profile with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antimicrobial Evaluation : A series of benzothiazole derivatives were synthesized and tested for antibacterial activity against A. baumannii and MRSA, showing promising results with growth inhibition rates above 80% for certain derivatives .
  • Anticancer Activity : Research on phenolic sulfonate derivatives indicated that modifications in the aromatic ring structure significantly impacted their cytotoxicity against human cancer cell lines, leading to the identification of highly potent compounds .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-26-16-4-3-5-17-19(16)21-20(28-17)22-11-14(12-22)27-18(23)10-13-6-8-15(9-7-13)29(2,24)25/h3-9,14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHAUIZFFOTVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.